Methylprednisolone suleptanate
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Overview
Description
Methylprednisolone suleptanate, sold under the brand names Medrosol and Promedrol, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. Specifically, it is the C21 suleptanate 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate) ester of methylprednisolone. It acts as a prodrug of methylprednisolone, which means it is converted into the active drug methylprednisolone in the body .
Preparation Methods
Methylprednisolone suleptanate can be synthesized through various methods. One method involves the reaction of suberic acid with pivaloyl chloride and triethylamine, followed by condensation with N-methyltaurine sodium salt . Another method involves using a compound of formula 1 as the starting material, followed by bioconversion, oxidation, esterification, reduction, and hydrolysis . These methods are designed to produce the compound with high purity and yield, suitable for industrial production.
Chemical Reactions Analysis
Methylprednisolone suleptanate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Esterification: This reaction involves the formation of an ester by reacting an acid with an alcohol.
Hydrolysis: This reaction involves the breaking of a chemical bond by the addition of water.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for esterification and hydrolysis. The major products formed from these reactions include various esters and alcohols .
Scientific Research Applications
Methylprednisolone suleptanate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of glucocorticoid receptor agonists and anti-inflammatory agents.
Biology: It is used in research on the immune system and inflammatory responses.
Industry: It is used in the pharmaceutical industry for the production of anti-inflammatory drugs.
Mechanism of Action
Methylprednisolone suleptanate acts as a prodrug of methylprednisolone. Once administered, it is converted into methylprednisolone in the body. Methylprednisolone exerts its effects by binding to glucocorticoid receptors, which then translocate into the nucleus and regulate gene expression. This leads to a wide array of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis. It also decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .
Comparison with Similar Compounds
Methylprednisolone suleptanate is unique in its greater water solubility compared to other methylprednisolone esters, such as methylprednisolone acetate (Depo-Medrol). This makes it more suitable for intravenous administration . Similar compounds include:
Methylprednisolone acetate: Used for intramuscular and intra-articular injections.
Methylprednisolone sodium succinate: Used for intravenous and intramuscular injections.
Prednisolone: Another glucocorticoid used for similar indications.
This compound’s improved solubility and prodrug nature make it a valuable alternative in clinical settings where rapid and effective anti-inflammatory action is required.
Properties
CAS No. |
90350-40-6 |
---|---|
Molecular Formula |
C33H48NNaO10S |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
sodium;2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate |
InChI |
InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1/t21-,23-,24-,26-,30+,31-,32-,33-;/m0./s1 |
InChI Key |
CDMLLMOLWUKNEK-AOHDELFNSA-M |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
90350-40-6 | |
Synonyms |
methylprednisolone 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate) methylprednisolone suleptanate MPSO PNU-67590A U 67590A U-67,590A U-67590A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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